
6-Chlorobenzoxazole-2(3H)-thione
Overview
Description
6-Chlorobenzoxazole-2(3H)-thione is a compound that is structurally related to various benzazole derivatives, which are of significant interest due to their diverse chemical properties and potential applications in different fields of chemistry and pharmacology. Although the provided papers do not directly discuss 6-Chlorobenzoxazole-2(3H)-thione, they do provide insights into similar compounds, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 6-Chlorobenzoxazole-2(3H)-thione.
Synthesis Analysis
The synthesis of benzazole derivatives often involves the formation of heterocyclic rings through various chemical reactions. For instance, the synthesis of 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane is achieved by direct alkylation of 2-(4-thiazolyl)benzimidazole with 1,6-dibromohexane via phase-transfer catalysis, resulting in high yields . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involves the use of different reagents and conditions, followed by characterization with spectroscopic techniques . These methods could potentially be adapted for the synthesis of 6-Chlorobenzoxazole-2(3H)-thione by selecting appropriate starting materials and reagents.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzazole derivatives. For example, the crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed using X-ray crystal structure analysis, revealing intermolecular hydrogen bonding . Density Functional Theory (DFT) calculations, as performed for the 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane, can provide theoretical insights into the molecular structure and electronic properties of such compounds . These techniques could be employed to analyze the molecular structure of 6-Chlorobenzoxazole-2(3H)-thione.
Chemical Reactions Analysis
The chemical reactivity of benzazole derivatives can be explored through their interactions with various reagents. For instance, the treatment of benzoxazolin-2-one derivatives with chlorosulfonic acid leads to the formation of 6-chlorosulfonyl derivatives, which can further react with water and nucleophilic reagents to yield sulfonic acids and amides, or be reduced to mercaptobenzoxazolin-2-ones . These reactions highlight the potential reactivity of the chloro and sulfonyl groups, which may be relevant to the chemical behavior of 6-Chlorobenzoxazole-2(3H)-thione.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzazole derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the presence of chloro and methyl groups can influence the electron density and steric hindrance within the molecule, affecting its physical state, solubility, and reactivity . The crystal packing and intermolecular interactions, such as hydrogen bonding, can also impact the melting point and stability of the compound . These properties are crucial for understanding the behavior of 6-Chlorobenzoxazole-2(3H)-thione in various environments and applications.
Scientific Research Applications
Antimicrobial and Antimycobacterial Activity
6-Chlorobenzoxazole-2(3H)-thione shows promising results in antimicrobial activities. Kubicová et al. (2003) found that compounds including 6-chloro substitution demonstrate significant antimycobacterial activity, with 6-Chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showing higher activity against Mycobacterium avium and M. kansasii than the standard isoniazid (Kubicová et al., 2003).
Spectroscopic Studies and Theoretical Analyses
Soliman et al. (2015) conducted extensive spectroscopic studies and theoretical analyses on derivatives of 6-Chlorobenzoxazole-2(3H)-thione. These studies include DFT/B3LYP and HF methods to understand thione-thiol tautomeric equilibria, providing insights into the molecular structure and vibrational spectra of the stable tautomer (Soliman et al., 2015).
Anticonvulsant Properties
El-Helby (2002) explored the anticonvulsant activity of 6-Chlorobenzoxazole-2(3H)-thione derivatives. The study indicated that some of these derivatives exhibit anticonvulsant activity, which might be beneficial for neurological research and drug development (El-Helby, 2002).
Thermophysical Properties
The thermophysical properties of 6-Chlorobenzoxazole-2(3H)-thione have been studied by Temprado et al. (2008), providing essential data for its use in various scientific applications. The study includes temperatures, enthalpies, and entropies of fusion, which are crucial for understanding the physical characteristics of the compound (Temprado et al., 2008).
Antifungal Evaluation
Nimbalkar et al. (2016) synthesized derivatives of 6-Chlorobenzoxazole-2(3H)-thione and evaluated their antifungal activity. This study is significant for developing new antifungal agents and understanding the compound's biological interactions (Nimbalkar et al., 2016).
Antimicrobial Activities of Derivatives
Demirayak et al. (2007) synthesized 6-substituted 3-aryl-7-oxothiazolo[4,5-d]pyrimidin-2(3H)-thione derivatives and reported significant antimicrobial activities. Such research contributes to the development of new antimicrobial drugs and understanding the chemical structure-activity relationship (Demirayak et al., 2007).
Corrosion Inhibition
Kalia et al. (2020) investigated the use of synthesized oxadiazole derivatives, including 6-Chlorobenzoxazole-2(3H)-thione, as agents for controlling mild steel dissolution. This study provides a novel approach to corrosion inhibition, important for materials science and engineering applications (Kalia et al., 2020).
Mechanism of Action
Target of Action
Compounds possessing a benzoxazole moiety have shown significant antibacterial activity, especially against some enteric gram-negative rods .
Mode of Action
It’s known that benzoxazol-2-thiol derivatives can react with n-nucleophiles, leading to the synthesis of various heterocyclic systems .
Biochemical Pathways
The compound’s interaction with n-nucleophiles suggests it may influence pathways involving these entities .
Result of Action
Benzoxazole derivatives have been noted for their antibacterial activity .
properties
IUPAC Name |
6-chloro-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASPZUBSZGCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177420 | |
| Record name | 6-Chlorobenzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzoxazole-2(3H)-thione | |
CAS RN |
22876-20-6 | |
| Record name | 6-Chloro-2-mercaptobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22876-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-benzoxazolinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022876206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorobenzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorobenzoxazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-BENZOXAZOLINETHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH9X2VT6FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of 6-chlorobenzoxazole-2(3H)-thione in the synthesis of phosphorus ylides?
A1: 6-Chlorobenzoxazole-2(3H)-thione acts as a reactant in the synthesis of stable phosphorus ylides containing chlorine and sulfur. These ylides are formed through a 1:1:1 addition reaction involving triphenylphosphine, dialkyl acetylene-dicarboxylates, and 6-chlorobenzoxazole-2(3H)-thione []. The resulting ylides are stabilized by the electron-withdrawing nature of the 6-chlorobenzoxazole-2(3H)-thione moiety.
Q2: The research mentions the existence of geometrical isomers for these phosphorus ylides. Could you elaborate on this?
A2: The synthesized phosphorus ylides exist as a mixture of two geometrical isomers in solution []. This isomerism arises from restricted rotation around the carbon-carbon bond connecting the ylide moiety and the carbonyl group of the dialkyl acetylene-dicarboxylate. This restricted rotation is attributed to conjugation between the ylide moiety and the adjacent carbonyl group.
Q3: Are there any computational studies investigating these reactions?
A3: Yes, computational studies have been conducted to understand the formation of these ylide isomers. For example, one study employed computational methods to investigate the isomers resulting from the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates in the presence of 6-chlorobenzoxazole-2(3H)-thione [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
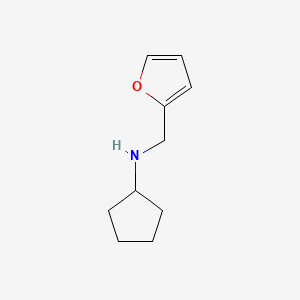

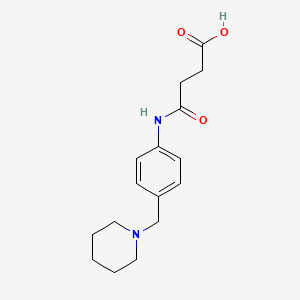
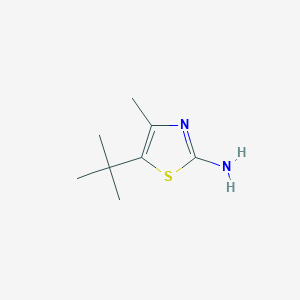
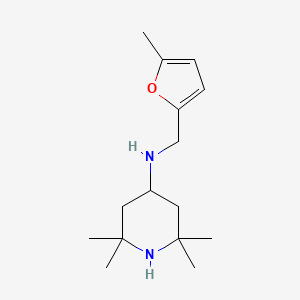

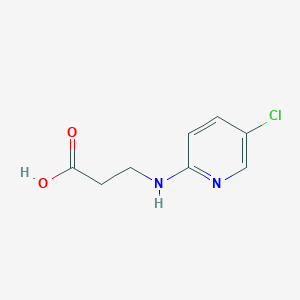


![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)